2-fluoro-N-(pyridin-2-yl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9FN2O |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
2-fluoro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H9FN2O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,16) |
InChI Key |
IJJJNANXLBDKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)F |
Origin of Product |
United States |
Target Identification and Biochemical Characterization of 2 Fluoro N Pyridin 2 Yl Benzamide S Interactions
Enzymatic Inhibition Assays and Kinetic Characterization
Enzymatic assays are fundamental in determining the inhibitory potential of a compound against a specific target. For a compound like 2-fluoro-N-(pyridin-2-yl)benzamide, this would involve quantifying its effect on the catalytic activity of a chosen enzyme.
Focus on Bruton's Tyrosine Kinase (Btk) Inhibition by the Compound
Bruton's Tyrosine Kinase (Btk) is a crucial enzyme in B-cell receptor signaling pathways, making it a significant target in the research of autoimmune diseases and certain cancers. nih.govacs.orgacs.org The inhibitory activity of a compound against Btk is typically determined by measuring its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.
Currently, there are no publicly available research findings detailing the specific IC50 value or kinetic parameters of this compound against Btk.
Evaluation Against Other Relevant Kinases for Selectivity Profiling in Academic Settings
To understand the specificity of a potential inhibitor, it is essential to screen it against a panel of other kinases. This selectivity profiling helps to identify potential off-target effects and provides a clearer picture of the compound's mechanism of action. Kinase families that are often included in such panels are Tec family kinases (to which Btk belongs), Src family kinases, and others, depending on the therapeutic area of interest. acs.org
As with direct Btk inhibition, there is a lack of published data on the selectivity profile of this compound across a panel of kinases.
Ligand-Target Binding Studies
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to directly measure the binding affinity between a ligand (the compound) and its target protein. These methods provide valuable thermodynamic and kinetic data, including dissociation constants (Kd), which are a direct measure of binding strength.
There are currently no available SPR or ITC studies characterizing the binding of this compound to Btk.
Molecular Interactions with Btk: Structural and Energetic Insights from Biochemical Studies
Understanding the precise molecular interactions between an inhibitor and its target is crucial for rational drug design and optimization. This is often achieved through structural biology techniques like X-ray crystallography or cryo-electron microscopy, which can reveal the three-dimensional structure of the inhibitor-enzyme complex. These studies can identify key hydrogen bonds, hydrophobic interactions, and other forces that govern the binding event. researchgate.net
To date, no structural or detailed energetic studies have been published that elucidate the specific molecular interactions between this compound and Bruton's Tyrosine Kinase.
While the N-pyridin-2-yl benzamide (B126) scaffold has been explored in the context of other enzyme targets, such as glucokinase, the specific impact of the 2-fluoro substitution on the benzamide ring in relation to Btk inhibition remains an open area for future research. nih.govresearchgate.netresearchgate.net
Mechanistic Dissection of Cellular Responses to 2 Fluoro N Pyridin 2 Yl Benzamide
Impact on B-Cell Receptor (BCR) Signaling Pathways in Cellular Models
There is currently no publicly available research detailing the impact of 2-fluoro-N-(pyridin-2-yl)benzamide on B-cell receptor (BCR) signaling pathways.
Analysis of Phosphorylation Cascades Downstream of Btk
No studies have been published that analyze the effect of this compound on the phosphorylation cascades downstream of Bruton's tyrosine kinase (Btk).
Modulation of Key Intracellular Signaling Molecules
Information regarding the modulation of key intracellular signaling molecules by this compound is not available in the scientific literature.
Effects on B-Cell Development and Maturation in in vitro Systems
There are no published data on the effects of this compound on the development and maturation of B-cells in in vitro systems.
Cellular Proliferation and Apoptosis Modulation in B-Lymphocyte Models
No specific studies have been found that investigate the modulation of cellular proliferation and apoptosis in B-lymphocyte models by this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Structural Modifications of the 2-fluorobenzamide (B1203369) Core
The placement of the fluorine atom on the benzoyl ring is a key determinant of activity. While the 2-fluoro substitution is common, research into related scaffolds like aryloxy acetamides has shown that moving the fluoro group to the 3- or 4-position is generally tolerated, albeit with slight reductions in potency. mdpi.com The removal of the fluorine atom altogether can also lead to a minor decrease in activity, highlighting its role in either electronic modulation or direct interaction with the target protein. mdpi.com
In the broader class of N-aryl benzamides, such as the anthranilic acid derivatives, substitutions on the benzoyl ring (the equivalent of the 2-fluorobenzamide core in this context) are generally found to reduce activity. pharmacy180.com This suggests that the unsubstituted or minimally substituted ring is preferred for optimal biological function in those series. The nature of the linker between the two aromatic rings is also vital. In fenamates, replacing the NH-linker with groups like -O-, -CH2-, or -S- significantly diminishes the anti-inflammatory activity, emphasizing the importance of the amide bond's hydrogen bonding capacity and conformational rigidity. pharmacy180.com
These findings underscore the sensitivity of the benzamide (B126) core to structural changes and highlight the strategic importance of the 2-fluoro substituent in achieving desired biological effects.
Investigation of Substituent Effects on the Pyridine (B92270) Ring for Biological Activity
The pyridine ring serves as another key site for modification to enhance biological activity and selectivity. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can be substituted to optimize interactions within a protein's binding pocket.
In studies of N-(pyridin-2-yl)benzamide analogs as glucokinase activators, various substitutions on the pyridine ring have been investigated. nih.govresearchgate.net The electronic and steric properties of these substituents can dramatically alter the compound's efficacy. Similarly, in the development of antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, where a pyridine ring replaces the phenyl ring of linezolid, modifications have been shown to improve activity. nih.gov The pyridine heterocycle is often used as a bioisostere for a benzene (B151609) ring due to its favorable pharmacokinetic properties and its ability to form hydrogen bonds. nih.gov
Research on inhibitors for type I MetAPs (methionine aminopeptidases) revealed that substituents at the 3-position of the pyridine ring can confer selectivity for different orthologs of the enzyme. researchgate.net For instance, alkyl esters and amides at this position generally lead to more potent inhibition compared to aryl derivatives. researchgate.net This demonstrates that even subtle changes to the pyridine ring can have profound effects on target specificity.
The table below summarizes the impact of substitutions on the pyridine ring in a series of benzamides designed as pesticides.
Table 1: Larvicidal Activity of Benzamides with Pyridine-Linked 1,2,4-Oxadiazole
| Compound ID | Benzene Ring Substituent | Pyridine Ring Substituent | Larvicidal Activity (%) @ 10 mg/L |
|---|---|---|---|
| 7a | 2-F | Unsubstituted | 100 |
| 7f | 2-Cl | Unsubstituted | 100 |
| 7h | 2,6-diF | 3-Cl | - |
| 7i | 2,6-diF | 4-Cl | - |
| 7j | 2,6-diF | 5-Cl | - |
Data sourced from a study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole. nih.gov The study noted that the position of the substituent on the pyridine ring had little effect on the larvicidal activity for the tested compounds. nih.gov
Computational Approaches to SAR Studies
Computational methods are indispensable tools for elucidating the SAR of 2-fluoro-N-(pyridin-2-yl)benzamide analogs, providing insights into their binding modes and guiding the design of more potent and selective compounds.
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target. For N-pyridin-2-yl benzamide analogs designed as glucokinase activators, docking studies have been instrumental in predicting binding interactions within the allosteric site of the glucokinase protein. nih.govresearchgate.net These in silico studies often correlate well with in vitro activity, validating the computational models. researchgate.net
In the context of kinase inhibition, compounds like pexmetinib, which share structural similarities, are known to bind to the p38α MAP kinase. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds formed by the amide linker and interactions involving the pyridine nitrogen and the fluorinated benzene ring with specific amino acid residues in the kinase hinge region or allosteric pockets. For example, in a study of pyridine-thiourea derivatives, docking simulations identified hydrogen bonds between the ligand and amino acid residues like GLY 101 and ARG 76 as being crucial for binding. mdpi.com These predictions help rationalize the observed SAR and guide the design of new analogs with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized molecules.
QSAR studies on related benzamide and pyridine-containing scaffolds have successfully guided the optimization of their biological activities. nih.govnih.govunair.ac.id For instance, a QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives as herbicides used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The results indicated that optimizing the steric, electrostatic, hydrophobic, and hydrogen-bonding fields could significantly improve herbicidal activity. nih.gov Similarly, QSAR models have been developed for benzamide derivatives with anticancer activity, providing predictive equations to design more potent compounds and reduce the need for extensive trial-and-error synthesis. nih.govunair.ac.id These models often highlight the importance of specific physicochemical properties, such as lipophilicity (LogP) and molecular refractivity (MR), in determining biological potency. unair.ac.id
Derivation of Design Principles for Enhanced Target Engagement and Specificity
The collective findings from SAR, SPR, and computational studies provide a set of guiding principles for the design of novel this compound-based compounds with enhanced target engagement and specificity.
Preservation of the Core Amide Linker: The N-(pyridin-2-yl)benzamide core is fundamental. The amide bond (–CONH–) is crucial for maintaining a specific conformation and participating in key hydrogen bonding interactions with the target protein, often in the hinge region of kinases. pharmacy180.com
Strategic Use of the 2-Fluoro Substituent: The fluorine atom at the 2-position of the benzamide ring is often beneficial for activity. nih.gov It likely influences the electronic properties of the ring and may engage in favorable interactions, such as fluorine bonds or hydrophobic contacts, within the binding site.
Targeted Substitution on the Pyridine Ring: The pyridine ring is a prime location for introducing substituents to fine-tune potency and selectivity. The choice of substituent (e.g., alkyl amides, halogens) and its position can exploit specific sub-pockets within the target protein, leading to improved affinity and selectivity over related targets. researchgate.net
Leveraging Allosteric Pockets: For targets like kinases and glucokinase, designing compounds that bind to allosteric sites can offer higher specificity than targeting the highly conserved ATP-binding site. nih.govresearchgate.net The N-(pyridin-2-yl)benzamide scaffold has proven effective in targeting such allosteric sites.
Conformational Control for Selectivity: For kinase inhibitors, inducing or stabilizing a specific inactive conformation (e.g., DFG-out for type II inhibitors) can be a powerful strategy for achieving selectivity. nih.govnih.gov The flexibility and substitution patterns of the this compound scaffold can be tailored to favor binding to such specific conformational states.
By integrating these design principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to develop next-generation therapeutic agents with superior profiles.
Pre Clinical Investigations and Biological Efficacy in Disease Models
Evaluation in ex vivo Human or Animal Primary Cell Models (e.g., Peripheral Blood Mononuclear Cells, B-cells)
No studies have been identified that report the effects of 2-fluoro-N-(pyridin-2-yl)benzamide on primary immune cells isolated from human or animal sources. Such studies are critical for understanding a compound's fundamental mechanism of action and its potential to modulate immune responses.
Studies in Diffuse Large B-Cell Lymphoma (DLBCL) Pre-clinical Models
There is no available data on the evaluation of this compound in pre-clinical models of Diffuse Large B-Cell Lymphoma (DLBCL). This includes a lack of information on its potential anti-proliferative or pro-apoptotic effects on DLBCL cell lines or in animal models of the disease.
Mechanistic Linkage to Chronic Active BCR Signaling in Lymphoma Models
Given the absence of studies on this compound in lymphoma models, there is consequently no information linking this compound to the modulation of chronic active B-cell receptor (BCR) signaling, a key pathway in the pathogenesis of many B-cell malignancies.
Assessment in Pre-clinical Models of Autoimmune and Inflammatory Conditions Relevant to Btk Modulation (e.g., Rheumatoid Arthritis, Systemic Lupus Erythematosus, Multiple Sclerosis)
No published research details the assessment of this compound in animal models of autoimmune and inflammatory diseases such as rheumatoid arthritis, systemic lupus erythematosus, or multiple sclerosis. The role of Bruton's tyrosine kinase (Btk) in these conditions makes novel inhibitors a subject of intense research, but this specific compound has not been featured in such studies.
Hematopoietic Mobilization Studies in Animal Models
There is a lack of data concerning the effects of this compound on the mobilization of hematopoietic stem and progenitor cells in animal models.
Mechanistic Understanding of Hematopoietic Stem and Progenitor Cell Egress
Without primary studies on hematopoietic mobilization, there is no corresponding mechanistic understanding of how this compound might influence the egress of hematopoietic stem and progenitor cells from the bone marrow.
Investigation of Compound Synergy and Combination Strategies in Pre-clinical Settings
No pre-clinical investigations have been found that explore the synergistic or additive effects of this compound when used in combination with other therapeutic agents in any disease context.
Theoretical and Computational Chemistry Studies of 2 Fluoro N Pyridin 2 Yl Benzamide
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical methods are fundamental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For 2-fluoro-N-(pyridin-2-yl)benzamide, these studies would typically involve Density Functional Theory (DFT) calculations to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface.
Studies on related benzamide (B126) derivatives show that the introduction of a fluorine atom can significantly influence the electronic properties. For instance, in 2-fluorobenzamide (B1203369), the fluorine atom's electron-withdrawing nature can lower the energy of the molecular orbitals and alter the charge distribution across the molecule. This can impact the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for biological activity.
Key Quantum Chemical Parameters (Illustrative based on related compounds):
| Parameter | Description | Predicted Significance for this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap suggests higher reactivity. | The fluoro and pyridinyl groups would modulate this gap, influencing the molecule's kinetic stability and reactivity in biological systems. |
| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). | The nitrogen of the pyridine (B92270) ring and the carbonyl oxygen are expected to be regions of negative potential, acting as hydrogen bond acceptors. The amide hydrogen would be a region of positive potential, acting as a hydrogen bond donor. |
| Mulliken Atomic Charges | Provides a measure of the partial charge on each atom in the molecule. | The fluorine atom would carry a negative partial charge, while the adjacent carbon and the carbonyl carbon would have positive partial charges, influencing dipole moment and interaction with polar residues in a protein binding site. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and how it interacts with biological targets. For this compound, MD simulations are crucial for understanding how the molecule adapts its shape to fit into a protein's binding pocket and the stability of the resulting complex.
The central amide bond in the benzamide scaffold allows for rotational flexibility, leading to different possible conformations (rotamers). The presence of the 2-fluoro substituent can introduce steric constraints and specific intramolecular interactions that favor certain conformations. MD simulations can explore the conformational landscape of the molecule in different environments, such as in aqueous solution or within a protein binding site.
In the context of ligand-target binding, MD simulations can reveal:
Key binding interactions: Identifying the specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Binding stability: Assessing the stability of the ligand-protein complex over time by analyzing root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms.
Role of water molecules: Understanding how water molecules mediate interactions at the binding interface.
For example, simulations of similar benzamide-based inhibitors have shown that the pyridinyl nitrogen often acts as a key hydrogen bond acceptor, while the benzamide ring engages in pi-stacking or hydrophobic interactions within the target protein.
Computational Prediction of Pharmacokinetic-Relevant Parameters (e.g., binding to serum albumin)
The journey of a drug molecule through the body is governed by its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are now routinely used to predict these properties early in the drug discovery process.
For this compound, several key parameters can be computationally estimated:
| ADME Parameter | Computational Method | Significance |
| Solubility (LogS) | Models based on molecular descriptors and machine learning. | Affects absorption and formulation. |
| Lipophilicity (LogP) | Calculated based on atomic contributions or fragmentation methods. | Influences membrane permeability and binding to plasma proteins. |
| Plasma Protein Binding (PPB) | QSAR models or docking studies with proteins like human serum albumin (HSA). | High binding can reduce the free concentration of the drug available to act on its target. |
| Blood-Brain Barrier (BBB) Permeability | Models based on polar surface area (PSA), molecular weight, and other descriptors. | Determines if the compound can reach targets in the central nervous system. |
| CYP450 Inhibition | Docking studies with cytochrome P450 enzymes or machine learning models. | Predicts potential for drug-drug interactions. |
Binding to serum albumin is a critical distribution parameter. Computational docking and MD simulations can predict the preferred binding site of this compound on albumin and estimate the binding affinity. The fluorine atom can potentially enhance binding through specific interactions within the protein's binding pockets.
In Silico Screening and Virtual Ligand Design Based on the this compound Scaffold
The this compound structure represents a valuable scaffold for the design of new ligands with improved potency, selectivity, or pharmacokinetic profiles. Virtual screening and ligand design techniques are powerful tools for exploring the chemical space around this core structure.
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target is known, large libraries of compounds can be computationally docked into the binding site. The this compound scaffold can be used as a query to search for commercially available or synthetically accessible analogs with potentially better binding scores.
Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, the known active scaffold of this compound can be used to find other molecules with similar shapes and chemical features. Methods like ROCS (Rapid Overlay of Chemical Structures) can be employed for this purpose. nih.gov
Fragment-Based Drug Design (FBDD): The scaffold can be deconstructed into its constituent fragments (e.g., 2-fluorobenzoyl and 2-aminopyridine). These fragments can be docked into a target's binding site to identify optimal interactions, and then linked together or grown to create novel, potent ligands. The fluorine atom, for instance, can be a valuable fragment for probing interactions in specific sub-pockets of a binding site. researchgate.net
Through these computational approaches, new derivatives of this compound can be designed by modifying substituents, altering ring systems, or introducing new functional groups to optimize interactions with a specific biological target. This iterative process of design, computational evaluation, and subsequent synthesis and testing is a cornerstone of modern drug discovery.
Advanced Analytical Techniques for Research on 2 Fluoro N Pyridin 2 Yl Benzamide
Chromatographic Methods for Compound Purification and Purity Assessment
Chromatographic techniques are fundamental to the isolation and purity verification of "2-fluoro-N-(pyridin-2-yl)benzamide" following its synthesis. High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the methods of choice for these tasks.
In the synthesis of complex molecules that incorporate the "this compound" moiety, UPLC is frequently employed to monitor the progress of chemical reactions and to assess the purity of the final products. For instance, in the preparation of certain Btk inhibitors, UPLC analysis is a standard procedure. nih.govgoogle.com The retention time (Rt) obtained from a UPLC system provides a reliable measure of a compound's identity and purity under specific chromatographic conditions. Diastereomeric mixtures, which may arise during synthesis, can also be effectively separated into their individual components using chromatographic methods. nih.gov
Interactive Data Table: Representative Chromatographic Conditions for Analysis of a "this compound" Derivative
| Parameter | Condition |
| Instrument | Waters UPLC System |
| Column | C18 Reversed-Phase |
| Mobile Phase | Gradient of Acetonitrile and Water (with additives like formic acid) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV-Vis (PDA) at 200-320 nm |
| Retention Time (Rt) | e.g., 1.67 min for a derivative nih.gov |
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry) for Structural Elucidation
The definitive confirmation of the chemical structure of "this compound" and its analogues is achieved through a combination of spectroscopic techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this structural elucidation process.
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. Electron Spray Ionization (ESI) is a common MS technique used for the analysis of polar molecules like "this compound" and its derivatives. In patent literature describing related compounds, ESI-MS is used to confirm the mass-to-charge ratio (m/z) of the synthesized molecules. nih.gov
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Value/Observation |
| Mass Spectrometry (ESI-MS) | Molecular Ion (M+H)⁺ | m/z 217.07 |
| Molecular Formula | C₁₂H₉FN₂O | |
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | Multiple signals in the aromatic region (approx. 7.0-8.5 ppm) |
| Coupling Constants (J) | Characteristic splitting patterns for aromatic protons | |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | Signals corresponding to the 12 carbon atoms in the molecule |
Bioanalytical Methods for Quantifying Compound-Target Interactions in Complex Biological Matrices
To understand the therapeutic potential of "this compound" as a Btk inhibitor, it is essential to quantify its interaction with the Btk protein in a biologically relevant context. Bioanalytical methods are employed to measure this target engagement in complex matrices such as cell lysates or plasma.
While specific bioanalytical assays for "this compound" are not detailed in the available literature, methods developed for other Btk inhibitors like ibrutinib (B1684441) can be adapted. These often involve the use of a labeled version of the inhibitor. For instance, a fluorescently tagged version of a Btk inhibitor can be synthesized to allow for its detection and quantification in cellular assays. nih.gov The affinity of the imaging agent for Btk can be determined, providing a quantitative measure of the compound-target interaction. nih.gov
Another powerful technique is the use of radiolabeled inhibitors in combination with Positron Emission Tomography (PET) imaging. mdpi.com This allows for the non-invasive in vivo measurement of target engagement. By creating a radiolabeled version of "this compound", researchers could quantify its binding to Btk in living organisms, providing invaluable data on its pharmacokinetic and pharmacodynamic properties. mdpi.com
Application of Advanced Imaging Techniques in Cellular and Tissue-Level Studies
Advanced imaging techniques provide spatial and temporal information about the distribution and activity of "this compound" at the cellular and tissue level. These methods are critical for visualizing how the compound interacts with its target within a living system.
Fluorescence microscopy is a key tool in this domain. By synthesizing a fluorescent derivative of "this compound", it would be possible to visualize its uptake and subcellular localization in real-time. nih.gov Studies on other Btk inhibitors have successfully used this approach to show the distribution of the inhibitor within Btk-expressing tumor cells. nih.govresearchgate.net Such imaging can reveal whether the compound co-localizes with its target protein, providing visual confirmation of target engagement. nih.govresearchgate.net
For in vivo studies, PET imaging with a radiolabeled version of the compound offers a non-invasive way to track its distribution throughout the body and to assess its binding to Btk in target tissues. mdpi.com This can help in understanding the drug's biodistribution and in confirming that it reaches the desired site of action. mdpi.com
Future Directions and Unexplored Avenues in Chemical Biology and Drug Discovery Research
Development of Novel and More Efficient Synthetic Routes to Related Benzamide (B126) Derivatives
The synthesis of N-(pyridin-2-yl)benzamide and its derivatives is a topic of interest in medicinal chemistry. mdpi.comresearchgate.net Various synthetic methodologies have been developed, often focusing on improving yield and efficiency. mdpi.com For instance, the use of bimetallic metal-organic frameworks as heterogeneous catalysts has been reported for the synthesis of N-(pyridin-2-yl)-benzamide. mdpi.com Additionally, synthetic routes for benzamides substituted with pyridine-linked 1,2,4-oxadiazole have been explored to generate novel compounds with potential biological activity. mdpi.com
However, a literature search reveals no specific, optimized synthetic routes tailored to "2-fluoro-N-(pyridin-2-yl)benzamide" or a focused library of its derivatives for the purpose of screening against Btk or other kinases. The development of such synthetic strategies would be a critical first step in evaluating the potential of this chemical scaffold.
Exploration of Allosteric Modulation or Dual-Targeting Strategies for Btk-Mediated Pathways
Current Btk inhibitors primarily target the ATP-binding site. patsnap.com Future strategies are increasingly focused on allosteric modulation and dual-targeting approaches to achieve greater selectivity and overcome resistance. nih.govresearchgate.net Allosteric modulators can offer a different mechanism of action by binding to a site distinct from the active site, thereby altering the protein's conformation and activity. nih.gov The Tec family of kinases, to which Btk belongs, possesses allosteric signaling networks that could potentially be targeted. iastate.edunih.gov
Dual-targeting inhibitors, which simultaneously block Btk and another kinase in a related pathway (e.g., PI3K, LYN), are also a promising avenue. researchgate.net This approach can address resistance mechanisms that involve the activation of bypass signaling pathways. targetedonc.com
Currently, there is no published research investigating "this compound" as either an allosteric modulator of Btk or as a scaffold for a dual-targeting inhibitor. Such studies would require extensive screening and structural biology efforts to identify a potential allosteric binding site or to design modifications that would allow for the simultaneous inhibition of a second target.
Design of Advanced Chemical Probes for Btk Pathway Elucidation and Validation
Chemical probes are essential tools for studying the biological function of proteins like Btk in living systems. nih.gov These probes, often derived from known inhibitor scaffolds, can be modified with reporter tags (e.g., fluorescent dyes, biotin) to enable visualization of the target protein, quantification of its expression, and assessment of target engagement by a drug. acs.org
The development of chemical probes based on the "this compound" scaffold is contingent on this compound first demonstrating significant and specific binding to Btk. Should such an interaction be discovered, the design and synthesis of probe molecules would be a logical next step to facilitate further biological investigation. At present, no such probes have been described in the literature.
Investigation of Resistance Mechanisms in Pre-clinical Models and Strategies to Overcome Them
Resistance to Btk inhibitors is a significant clinical challenge, often arising from mutations in the Btk gene (e.g., C481S) or in downstream signaling components like PLCγ2. nih.gov Preclinical models, including cell lines and animal models, are crucial for understanding these resistance mechanisms and for testing novel therapeutic strategies to overcome them. nih.govresearchgate.net
As "this compound" has not been identified as a Btk inhibitor, there are no preclinical studies investigating resistance to it. If this compound were found to have anti-Btk activity, it would be imperative to evaluate its efficacy against known resistance mutations and to use preclinical models to anticipate potential new resistance mechanisms.
Potential for Non-Kinase Targets or Off-Target Effects in Academic Investigations and Their Biological Implications
The off-target effects of kinase inhibitors can lead to adverse events but can also present opportunities for drug repurposing. patsnap.com Understanding the full spectrum of a compound's interactions with the proteome is a critical aspect of its preclinical evaluation.
The biological targets of "this compound" remain uncharacterized in the scientific literature. While some N-(pyridin-2-yl)benzamide analogues have been investigated as allosteric activators of glucokinase, this provides no direct insight into the potential targets of the 2-fluoro substituted version. nih.gov A comprehensive profiling of "this compound" against a broad panel of kinases and other potential off-targets would be necessary to understand its biological implications and to assess its suitability for further development.
Q & A
Q. What are the standard synthetic routes for preparing 2-fluoro-N-(pyridin-2-yl)benzamide, and what factors influence reaction yield?
Methodological Answer: The compound is synthesized via condensation of fluorobenzoyl chloride derivatives with aminopyridines. Key steps include:
- Reagents : Use of 2-fluorobenzoyl chloride and 2-aminopyridine under basic conditions (e.g., pyridine or triethylamine) .
- Conditions : Reactions are typically conducted in aprotic solvents (e.g., CHCl₃ or acetone) at reflux temperatures .
- Yield Optimization : Modest yields (15–20%) are common due to competing side reactions (e.g., over-acylation). Purification via recrystallization from CHCl₃ or ethanol improves purity .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1644–1695 cm⁻¹, confirming the benzamide backbone. N-H stretches are observed at ~3300 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include the pyridyl proton at δ 8.38 ppm (d, 1H) and the amide N-H proton at δ 11.02 ppm (s, 1H). Fluorine substituents deshield adjacent carbons in ¹³C NMR .
- Elemental Analysis : Used to verify stoichiometry, with deviations indicating impurities .
Advanced Research Questions
Q. How do crystallographic disorder and conformational variations affect structural analysis of this compound derivatives?
Methodological Answer:
- Disorder Handling : X-ray diffraction often reveals disordered fluorobenzoyl/pyridyl moieties. Refinement software (e.g., SHELXL) models partial occupancies (e.g., 93:7 ratio in ) .
- Impact on Data : Disorder increases R-factors; multi-conformer models and restraints improve accuracy. Thermal ellipsoid analysis distinguishes static vs. dynamic disorder .
Q. How can computational methods complement experimental data in studying benzamide derivatives?
Methodological Answer:
- DFT Calculations : Validate bond lengths/angles (e.g., C=O and C-F bonds) and predict electronic properties (e.g., HOMO-LUMO gaps) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O vs. N–H⋯N hydrogen bonds) and crystal packing efficiency .
- Docking Studies : Used in drug design to assess binding affinities to biological targets (e.g., enzymes) .
Q. What strategies resolve data contradictions in isomeric fluorobenzamide mixtures?
Methodological Answer:
- Chromatographic Separation : HPLC or TLC with polar stationary phases (e.g., silica gel) differentiates isomers .
- Crystallographic Differentiation : Single-crystal X-ray diffraction unambiguously assigns regiochemistry (e.g., 2,3-difluoro vs. 2,5-difluoro isomers) .
- Dynamic NMR : Detects rotameric equilibria in solution, explaining spectral inconsistencies .
Q. What hydrogen-bonding motifs govern supramolecular assembly in crystalline derivatives?
Methodological Answer:
- R₂²(8) Motifs : N–H⋯N interactions between pyridyl and amide groups form centrosymmetric dimers .
- Chain Formation : C–H⋯O interactions extend dimers into 1D chains, influencing mechanical properties (e.g., brittleness) .
- Thermal Analysis : DSC/TGA correlates hydrogen-bond strength with melting points (e.g., 348–352 K in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
